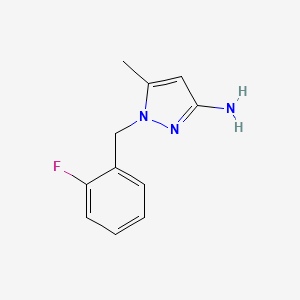1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine
CAS No.: 925146-07-2
Cat. No.: VC2021342
Molecular Formula: C11H12FN3
Molecular Weight: 205.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 925146-07-2 |
|---|---|
| Molecular Formula | C11H12FN3 |
| Molecular Weight | 205.23 g/mol |
| IUPAC Name | 1-[(2-fluorophenyl)methyl]-5-methylpyrazol-3-amine |
| Standard InChI | InChI=1S/C11H12FN3/c1-8-6-11(13)14-15(8)7-9-4-2-3-5-10(9)12/h2-6H,7H2,1H3,(H2,13,14) |
| Standard InChI Key | MHUPNZMCYJMVIC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1CC2=CC=CC=C2F)N |
| Canonical SMILES | CC1=CC(=NN1CC2=CC=CC=C2F)N |
Introduction
Chemical and Physical Properties
Identification Data
1-(2-Fluorobenzyl)-5-methyl-1H-pyrazol-3-amine can be identified through multiple chemical descriptors as outlined in Table 1.
Table 1: Identification Parameters of 1-(2-Fluorobenzyl)-5-methyl-1H-pyrazol-3-amine
| Parameter | Value |
|---|---|
| CAS Number | 925146-07-2 |
| Molecular Formula | C₁₁H₁₂FN₃ |
| Molecular Weight | 205.23 g/mol |
| IUPAC Name | 1-[(2-fluorophenyl)methyl]-5-methylpyrazol-3-amine |
| InChI | InChI=1S/C11H12FN3/c1-8-6-11(13)14-15(8)7-9-4-2-3-5-10(9)12/h2-6H,7H2,1H3,(H2,13,14) |
| InChIKey | MHUPNZMCYJMVIC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1CC2=CC=CC=C2F)N |
Physical Properties
The physical properties of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine are crucial for understanding its behavior in different conditions and applications. Table 2 summarizes the available physical data.
Table 2: Physical Properties
| Property | Value |
|---|---|
| Physical State | Solid/powder |
| Boiling Point | 372.7±37.0 °C at 760 mmHg |
| Density | 1.2±0.1 g/cm³ |
| Storage Condition | Room temperature |
| Appearance | White to off-white powder |
Reaction Chemistry
Reactivity Profile
The reactivity of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine is determined by its functional groups:
-
The primary amine at the 3-position can participate in:
-
Amide formation
-
Reductive amination
-
Diazotization reactions
-
Nucleophilic substitution
-
-
The pyrazole ring can undergo:
-
Electrophilic aromatic substitution
-
Metalation followed by electrophilic quenching
-
Coordination with metals
-
-
The 2-fluorobenzyl group introduces additional reactivity through:
-
Benzylic functionalization
-
Potential fluorine-directed metalation
-
Transformations of Related Compounds
Research on similar compounds provides insight into potential reactions. For instance, 4-halo-1-methyl-1H-pyrazole-3-amine derivatives can undergo diazotization with sodium nitrite to form diazonium salts, which can then react with various coupling partners . This suggests that the amino group in 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine could undergo similar transformations.
Structural Analogs and Derivatives
Positional Isomers
Several positional isomers of 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine have been reported, providing insights into structure-activity relationships:
-
1-(3-Fluorobenzyl)-5-methyl-1H-pyrazol-3-amine (CAS: 1240573-68-5) - The fluorine atom is positioned at the 3-position of the benzyl group .
-
1-(3-Fluorobenzyl)-3-methyl-1H-pyrazol-5-amine (CAS: 56604438) - Features a different arrangement of the methyl and amino groups on the pyrazole ring .
Related Derivatives
Several structurally related compounds have been identified and studied:
-
Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate (CAS: 256504-39-9) - Contains an ethyl carboxylate group at the 3-position instead of the amine .
-
3-Amino-5-methylpyrazole (CAS: 31230-17-8) - A potential precursor lacking the 2-fluorobenzyl group .
Research Applications and Future Perspectives
Use as a Building Block in Synthesis
1-(2-Fluorobenzyl)-5-methyl-1H-pyrazol-3-amine serves as a valuable building block for the construction of more complex molecules. The primary amine group can be exploited for various transformations, including:
-
Amide coupling to form more complex structures
-
Urea or thiourea formation
-
Schiff base formation
-
Sulfonamide synthesis
These transformations can lead to compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.
Future Research Directions
Future research on 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine could focus on:
-
Development of more efficient and scalable synthetic routes
-
Systematic exploration of its biological activities
-
Design and synthesis of derivatives with enhanced properties
-
Investigation of its potential as a scaffold for targeted drug design
-
Computational studies to predict interactions with biological targets
As the field of medicinal chemistry continues to evolve, compounds like 1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine with their unique structural features will remain important tools for the discovery and development of new therapeutic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume